Chlorure de ruthénium(III) trihydraté

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

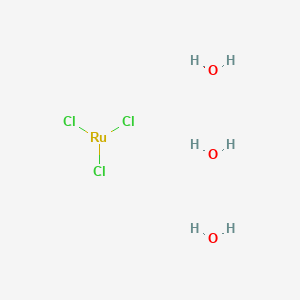

Ruthenium(III) chloride trihydrate, with the chemical formula RuCl₃·3H₂O, is a dark brown or black solid that is commonly used as a starting material in ruthenium chemistry . This compound is soluble in water, ethanol, acetone, and various polar organic solvents . It is known for its catalytic properties and is widely used in various scientific and industrial applications .

Synthetic Routes and Reaction Conditions:

Direct Chlorination: Anhydrous ruthenium(III) chloride is typically prepared by heating powdered ruthenium metal with chlorine gas at high temperatures (around 700°C). The trihydrate form is then obtained by dissolving the anhydrous compound in water.

Reduction of Ruthenium(VIII) Oxide: Another method involves reducing ruthenium(VIII) oxide in hydrochloric acid solution.

Industrial Production Methods:

Dissolution of Ruthenium Oxides: Industrially, ruthenium trichloride hydrate is produced by dissolving ruthenium oxides in hydrochloric acid, followed by recrystallization to obtain the hydrated salt.

Types of Reactions:

Reduction: It can be reduced to lower oxidation states, such as ruthenium(II) compounds.

Substitution: This compound can participate in substitution reactions, where ligands in the coordination sphere are replaced by other ligands.

Common Reagents and Conditions:

Oxidation Reactions: Sodium periodate and acetonitrile are commonly used reagents.

Reduction Reactions: Hydrogen gas or other reducing agents can be used.

Substitution Reactions: Various ligands, such as phosphines or amines, can be introduced under controlled conditions.

Major Products Formed:

Applications De Recherche Scientifique

Ruthenium(III) chloride trihydrate has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Ruthenium(III) chloride trihydrate primarily targets primary aromatic amines and triallylamine . It is used as a catalyst in the synthesis of 2-ethyl-3-methylquinolines . It also targets 4-nitrobenzonitrile for hydrolysis to 4-nitrobenzamide .

Mode of Action

Ruthenium(III) chloride trihydrate interacts with its targets through a catalytic process. It acts as a precursor for the hydroamidation of terminal alkynes . It also facilitates the hydrolysis of 4-nitrobenzonitrile to 4-nitrobenzamide in the presence of 1,3,5-triaza-7-phosphaadamantane .

Biochemical Pathways

The compound affects the hydroamidation pathway of terminal alkynes . It also influences the hydrolysis pathway of 4-nitrobenzonitrile . The downstream effects include the formation of 2-ethyl-3-methylquinolines and 4-nitrobenzamide .

Pharmacokinetics

Ruthenium(III) chloride trihydrate is soluble in water, ethanol, acetone, and a wide range of polar organic solvents . This solubility influences its bioavailability . The anhydrous form of the compound is insoluble .

Result of Action

The action of Ruthenium(III) chloride trihydrate results in the synthesis of 2-ethyl-3-methylquinolines from primary aromatic amines and triallylamine . It also leads to the conversion of 4-nitrobenzonitrile to 4-nitrobenzamide .

Action Environment

The action of Ruthenium(III) chloride trihydrate is influenced by environmental factors. It is hygroscopic , meaning it absorbs moisture from the environment . This property can affect the compound’s action, efficacy, and stability. Furthermore, it is worth noting that the compound is classified as hazardous for the environment and is very toxic to aquatic organisms .

Analyse Biochimique

Biochemical Properties

Ruthenium(III) chloride trihydrate is known to interact with a variety of biomolecules. It can act as a precursor to many ruthenium compounds, which are used as catalysts in biochemical reactions

Cellular Effects

Ruthenium(III) chloride trihydrate has been shown to have cytotoxic effects on certain cancer cell lines . For instance, it has been found to maintain toxic effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cells

Molecular Mechanism

The precise mechanism of action of Ruthenium(III) chloride trihydrate remains incompletely understood. It is thought to involve the generation of a ruthenium-oxygen complex that subsequently undergoes a sequence of redox reactions .

Comparaison Avec Des Composés Similaires

Ruthenium(III) bromide (RuBr₃): Similar in structure and properties but contains bromine instead of chlorine.

Rhodium(III) chloride (RhCl₃): Another transition metal chloride with similar catalytic properties.

Iron(III) chloride (FeCl₃): A commonly used iron compound with similar oxidation states and coordination chemistry.

Uniqueness: Ruthenium(III) chloride trihydrate is unique due to its ability to exist in multiple oxidation states and its extensive use in catalysis and material science. Its redox properties and stability in various chemical environments make it a versatile compound in both research and industrial applications .

Activité Biologique

Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O) is a coordination compound that has garnered attention for its diverse biological activities, particularly in cancer therapy and catalysis. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

- Chemical Formula : RuCl₃·3H₂O

- Molecular Weight : 207.42 g/mol (anhydrous form)

- Appearance : Dark brown to black crystalline solid

- Solubility : Very soluble in water; hygroscopic

Mechanisms of Biological Activity

Ruthenium(III) chloride exhibits several biological activities, primarily due to its ability to interact with cellular components:

-

Anticancer Activity :

- Ruthenium complexes, including RuCl₃, have shown potential as anticancer agents. They can induce apoptosis in cancer cells by generating oxidative stress and disrupting cellular homeostasis .

- Studies indicate that ruthenium(III) compounds can affect mitochondrial function, leading to increased reactive oxygen species (ROS) production, which is detrimental to cancer cells .

-

Antimicrobial Properties :

- Some derivatives of ruthenium(III) chloride have demonstrated antimicrobial activity against various pathogens. This property is attributed to their ability to disrupt microbial cell membranes and inhibit vital enzymatic processes.

- Catalytic Applications :

1. Anticancer Studies

A notable study investigated the cytotoxic effects of novel ruthenium(III) complexes on various cancer cell lines. The results indicated that these complexes exhibited significant cytotoxicity at low concentrations when combined with electroporation techniques, enhancing their therapeutic potential .

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| NAMI-A | B16F1 | 5 | Induces apoptosis |

| RuCl₃·3H₂O | A549 | 10 | ROS generation |

2. Antimicrobial Activity

Research has shown that ruthenium(III) chloride complexes can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism involves the disruption of bacterial cell membranes and interference with metabolic pathways .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| S. aureus | 20 µg/mL |

Safety and Toxicology

While ruthenium(III) chloride has promising biological activities, it is essential to consider its toxicity profile:

- Toxicity : The compound is harmful if swallowed or inhaled and can cause severe skin burns and eye damage .

- LD₅₀ Values : The lethal dose for 50% of the population (LD₅₀) is reported at approximately 360 mg/kg for rats, indicating significant toxicity that necessitates careful handling during research and application .

Propriétés

Numéro CAS |

13815-94-6 |

|---|---|

Formule moléculaire |

Cl3H2ORu |

Poids moléculaire |

225.4 g/mol |

Nom IUPAC |

ruthenium(3+);trichloride;hydrate |

InChI |

InChI=1S/3ClH.H2O.Ru/h3*1H;1H2;/q;;;;+3/p-3 |

Clé InChI |

BIXNGBXQRRXPLM-UHFFFAOYSA-K |

SMILES |

O.O.O.Cl[Ru](Cl)Cl |

SMILES canonique |

O.[Cl-].[Cl-].[Cl-].[Ru+3] |

Pictogrammes |

Corrosive |

Synonymes |

uthenium chloride ruthenium chloride (RuCl2), 103Ru-labeled ruthenium chloride (RuCl3) ruthenium chloride (RuCl3), 103Ru-labeled ruthenium chloride (RuCl3), 106Ru-labeled ruthenium chloride (RuCl4), 103Ru-labeled ruthenium chloride trihydrate ruthenium trichloride |

Origine du produit |

United States |

Q1: How is Ruthenium(III) chloride trihydrate utilized in catalyst preparation?

A1: Ruthenium(III) chloride trihydrate (RuCl3.3H2O) serves as a common starting material for synthesizing ruthenium-based nanocatalysts. [] In the provided research, it is dissolved in isopropanol along with a Keggin type polyoxometalate (POM; K3[PMo12O40]). The subsequent addition of dimethylamine-borane ((CH3)2NHBH3) reduces the Ruthenium(III) chloride trihydrate, resulting in the formation of ruthenium(0) nanoparticles deposited on the POM network. This method allows for the controlled synthesis of highly active and selective catalysts for reactions like the aerobic oxidation of veratryl alcohol. []

Q2: What are the advantages of using Ruthenium(III) chloride trihydrate in this specific application?

A2: Ruthenium(III) chloride trihydrate offers several advantages in this context:

- Controlled Reduction: It can be readily reduced to ruthenium(0) under mild conditions, enabling the formation of nanoparticles with desired size and distribution. []

- Compatibility: Ruthenium(III) chloride trihydrate demonstrates good compatibility with the Keggin type polyoxometalate, facilitating the formation of a stable and well-dispersed catalyst system. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.